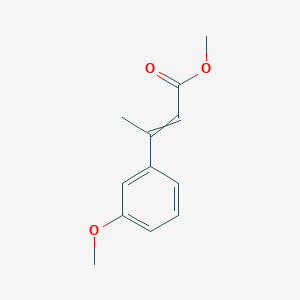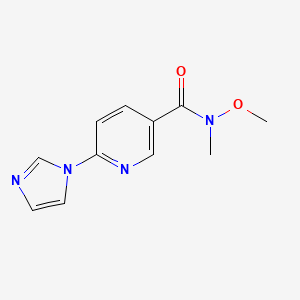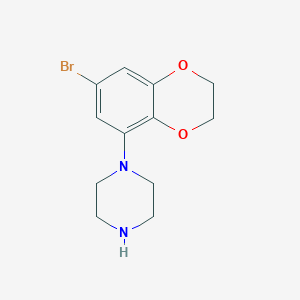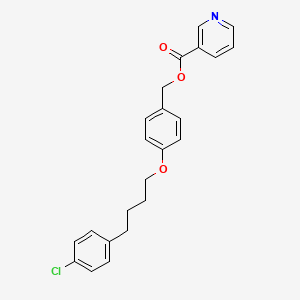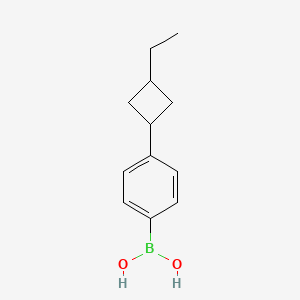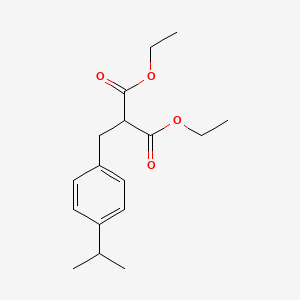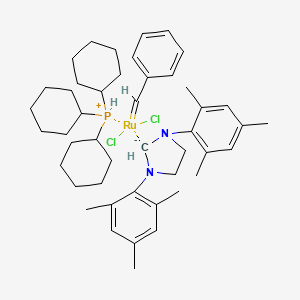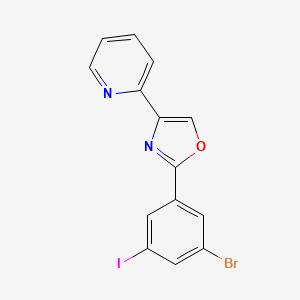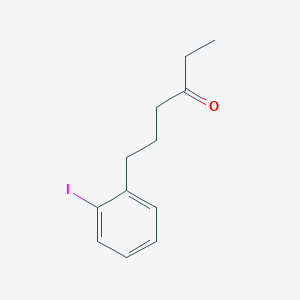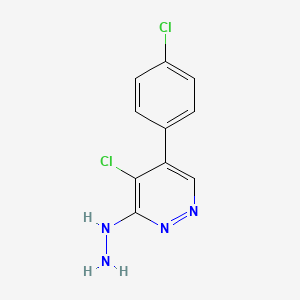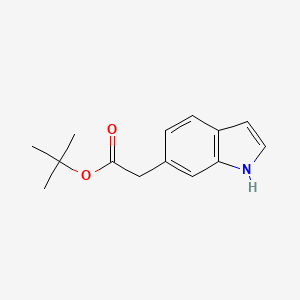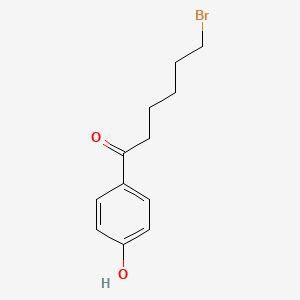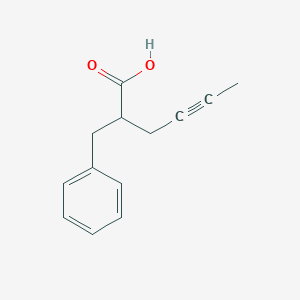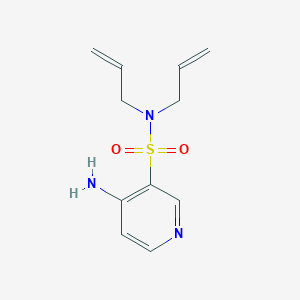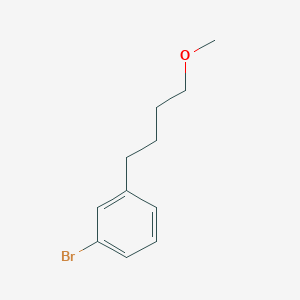
1-Bromo-3-(4-methoxybutyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-(4-methoxybutyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a 4-methoxy-butyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(4-methoxybutyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-(4-methoxy-butyl)-benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions: 1-Bromo-3-(4-methoxybutyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: 3-(4-methoxy-butyl)-phenol, 3-(4-methoxy-butyl)-benzonitrile.
Oxidation: 3-(4-methoxy-butyl)-benzaldehyde, 3-(4-methoxy-butyl)-benzoic acid.
Reduction: 3-(4-methoxy-butyl)-benzene.
科学研究应用
1-Bromo-3-(4-methoxybutyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel polymers and materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Chemical Biology: Utilized in the study of molecular interactions and pathways in biological systems.
作用机制
The mechanism by which 1-Bromo-3-(4-methoxybutyl)benzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In oxidation reactions, the methoxy group is converted to an aldehyde or carboxylic acid, altering the compound’s chemical properties.
相似化合物的比较
1-Bromo-4-methoxybenzene: Lacks the butyl group, making it less bulky and potentially less reactive in certain reactions.
1-Bromo-3-methylbenzene: Contains a methyl group instead of a methoxy-butyl group, leading to different reactivity and applications.
1-Bromo-3-(4-hydroxy-butyl)-benzene: The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Uniqueness: 1-Bromo-3-(4-methoxybutyl)benzene is unique due to the presence of both a bromine atom and a 4-methoxy-butyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
属性
分子式 |
C11H15BrO |
|---|---|
分子量 |
243.14 g/mol |
IUPAC 名称 |
1-bromo-3-(4-methoxybutyl)benzene |
InChI |
InChI=1S/C11H15BrO/c1-13-8-3-2-5-10-6-4-7-11(12)9-10/h4,6-7,9H,2-3,5,8H2,1H3 |
InChI 键 |
NJGNSYLUXVJULC-UHFFFAOYSA-N |
规范 SMILES |
COCCCCC1=CC(=CC=C1)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
